25-Anhydrocimigenol 3-o-beta-D-xyloside
Overview
Description
25-Anhydrocimigenol 3-o-beta-D-xyloside is a cycloartane glycoside derived from the roots of Cimicifuga foetida, a plant belonging to the Ranunculaceae family . This compound has a molecular formula of C35H54O8 and a molecular weight of 602.8 g/mol . It is known for its notable cytotoxicity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 25-Anhydrocimigenol 3-o-beta-D-xyloside involves the extraction and isolation from the roots of Cimicifuga foetida . The compound can be purified using various chromatographic techniques. The melting point of the compound is 245–246°C, and it shows specific optical rotation ([α] D +8.42°) in a mixture of chloroform and methanol (1:1) .
Industrial Production Methods
the compound is available commercially for research purposes, indicating that it can be produced in sufficient quantities through extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
25-Anhydrocimigenol 3-o-beta-D-xyloside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific enzymes can facilitate the hydrolysis of the glycosidic bond.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as the aglycone and sugar moiety from hydrolysis .
Scientific Research Applications
25-Anhydrocimigenol 3-o-beta-D-xyloside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cycloartane glycosides and their derivatives.
Biology: The compound’s cytotoxicity against cancer cell lines makes it a valuable tool in cancer research.
Medicine: Research into its potential therapeutic effects, particularly its anti-cancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 25-Anhydrocimigenol 3-o-beta-D-xyloside involves its interaction with cellular pathways that regulate apoptosis and cell cycle arrest. The compound has been shown to upregulate Bax and p21 protein expression, downregulate Bcl-2 protein expression, and induce the cleavage of poly (ADP-ribose) polymerase protein. These actions contribute to its cytotoxic and cytostatic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Schizandronic Acid
- Argenteanone A
- 3β-Hydroxy-5α-cycloart-24-en-21-al
- 24 (E)-3α-Hydroxycycloart-24-en-26-al
Uniqueness
25-Anhydrocimigenol 3-o-beta-D-xyloside is unique due to its specific glycosidic linkage and its notable cytotoxicity against cancer cell lines. Its structure and biological activity distinguish it from other cycloartane glycosides .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBALRXHSITZGC-PVGNLWKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181765-11-7 | |
Record name | 25-Anhydrocimigenol 3-o-beta-D-xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181765117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25-ANHYDROCIMIGENOL 3-O-.BETA.-D-XYLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M144D60TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.